4-chloro-N-[2-chloro-4-(morpholin-4-yl)phenyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide
Overview
Description
4-chloro-N-[2-chloro-4-(morpholin-4-yl)phenyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H26Cl2N4O4S and its molecular weight is 501.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-(2-chloro-4-morpholin-4-ylphenyl)-2-(dimethylamino)-5-[(dimethylamino)sulfonyl]benzamide is 500.1051819 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
Aromatic sulfonamides and their hydrochloride salts have been synthesized, with their molecular structures determined through X-ray and computational methods. These studies highlighted the conformational behaviors of these compounds in different states (solid, gas phase, and solution), emphasizing the presence of intramolecular hydrogen bonding and a characteristic L-shaped structure in the basic compounds. This structural information is crucial for understanding their biological activity and potential applications in drug development (Remko et al., 2010).
Biological Activity and Pharmacology
Research has also focused on the inhibition activities of certain aromatic sulfonamide compounds against carbonic anhydrase (CA) isoenzymes. These compounds exhibited nanomolar half-maximal inhibitory concentration (IC50) values, suggesting their potential as inhibitors for various CA isoenzymes, which play significant roles in physiological processes like respiration and acid-base balance (Supuran et al., 2013).
Novel Applications in Material Science
The application of sulfonamide derivatives extends beyond biological activities, including their use in material science. For example, novel water-soluble photoinitiators for acrylic photopolymerization resist systems have been synthesized, demonstrating the versatility of sulfonamide compounds in developing environmentally friendly materials (Kojima et al., 1998).
Corrosion Inhibition
Sulfonamide derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media. Studies have shown that these compounds can significantly inhibit corrosion, suggesting their application in protecting metal surfaces in industrial settings (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).
Properties
IUPAC Name |
4-chloro-N-(2-chloro-4-morpholin-4-ylphenyl)-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N4O4S/c1-25(2)19-13-17(23)20(32(29,30)26(3)4)12-15(19)21(28)24-18-6-5-14(11-16(18)22)27-7-9-31-10-8-27/h5-6,11-13H,7-10H2,1-4H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGLMFMODJVDKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)N3CCOCC3)Cl)S(=O)(=O)N(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.